TAMRA-PEG3-Maleimide
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Overview
Description
TAMRA-PEG3-Maleimide is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound contains maleimide groups that react with thiol groups to form covalent bonds . It is primarily used as a fluorescent dye in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG3-Maleimide involves the conjugation of TAMRA with PEG3 and maleimide groups. The maleimide groups are electrophilic compounds that show high selectivity towards thiols . The reaction typically proceeds in a degassed buffer at pH 7-7.5, using an organic co-solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the dye maleimide . The thiol-containing molecule is dissolved in the buffer, and an excess of tris-carboxyethylphosphine (TCEP) reagent is added to reduce disulfide bonds . The dye maleimide solution is then added to the thiol solution, and the mixture is kept overnight at 4°C or room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions and purification steps such as high-performance liquid chromatography (HPLC) or gel filtration .
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG3-Maleimide primarily undergoes substitution reactions where the maleimide groups react with thiol groups to form covalent bonds . This reaction is highly selective and efficient, making it suitable for bioconjugation and labeling applications .
Common Reagents and Conditions
Reagents: Thiol-containing molecules, TCEP, DMSO, DMF
Conditions: pH 7-7.5, room temperature or 4°C, inert atmosphere (nitrogen, argon, or helium)Major Products
The major product of the reaction is a thiol-conjugated this compound, which is used for labeling proteins, peptides, and other biomolecules .
Scientific Research Applications
TAMRA-PEG3-Maleimide is widely used in various scientific research fields:
Chemistry: Used as a fluorescent dye for labeling and detecting target molecules in complex biological samples.
Medicine: Applied in diagnostic assays and imaging techniques to detect specific biomarkers and disease states.
Industry: Employed in the development of biosensors and diagnostic kits for various applications.
Mechanism of Action
The mechanism of action of TAMRA-PEG3-Maleimide involves the formation of covalent bonds between the maleimide groups and thiol groups on target molecules . This reaction is highly specific and efficient, allowing for precise labeling and detection of biomolecules. The fluorescent properties of TAMRA enable visualization and quantification of the labeled molecules in various assays .
Comparison with Similar Compounds
Similar Compounds
TAMRA-PEG2-Maleimide: Contains two PEG units instead of three, offering slightly different solubility and reactivity properties.
TAMRA-PEG4-Maleimide: Contains four PEG units, providing increased solubility and flexibility for certain applications.
AF 430 Maleimide: A green-yellow emitting fluorescent dye of the coumarin series, used for labeling thiolated biomolecules.
Uniqueness
TAMRA-PEG3-Maleimide is unique due to its optimal balance of PEG units, providing a combination of solubility, reactivity, and flexibility that is suitable for a wide range of applications . Its maleimide groups offer high selectivity towards thiols, making it an efficient tool for bioconjugation and labeling .
Properties
Molecular Formula |
C41H49N5O10 |
---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C17H27N3O7/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(21)18-5-8-25-10-12-27-13-11-26-9-6-19-15(22)4-7-20-16(23)2-3-17(20)24/h5-14H,1-4H3;2-3H,4-13H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
CBSVESDZGDPSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
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